![molecular formula C32H35N3O5S B2844825 4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-90-7](/img/structure/B2844825.png)
4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. The structure can give insights into the functional groups present in the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc.Applications De Recherche Scientifique
Synthetic Chemistry and Reactivity One area of scientific research application involves the synthesis and reactivity of compounds structurally related to the given compound, such as quinazolinones and their derivatives. For example, the paper by J. Chern et al. (1988) discusses the reactions of anthranilamide with isocyanates, leading to the synthesis of various dihydro-quinazolinones and oxazinoquinazolines, showcasing a method for creating complex molecules that could potentially include derivatives similar to the compound (Chern et al., 1988). Similarly, the work by R. Al-Salahi (2010) reports on the synthesis of phenyl-substituted triazoloquinazolines, indicating the versatility of quinazoline derivatives in chemical synthesis and the potential for generating a wide range of biologically active molecules (Al-Salahi, 2010).
Pharmacological Potential Quinazoline derivatives, due to their structural complexity and versatility, are explored for their pharmacological potential. For instance, the synthesis of triazoloquinazolinone-based compounds as tubulin polymerization inhibitors by Mohsine Driowya et al. (2016) showcases the potential of such compounds in cancer treatment, indicating that derivatives of the compound might also possess significant pharmacological activities (Driowya et al., 2016). Additionally, the development of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as H(1)-antihistaminic agents by V. Alagarsamy et al. (2008) further underscores the therapeutic relevance of such molecules, suggesting the potential utility of the compound in developing new pharmacological agents (Alagarsamy et al., 2008).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Orientations Futures
This involves predicting or suggesting further studies that can be done based on the current knowledge of the compound.
I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O5S/c1-32(2,3)23-11-7-22(8-12-23)19-41-31-34-26-17-28-27(39-20-40-28)16-25(26)30(37)35(31)15-5-6-29(36)33-18-21-9-13-24(38-4)14-10-21/h7-14,16-17H,5-6,15,18-20H2,1-4H3,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIMQFXLAFWWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2844742.png)
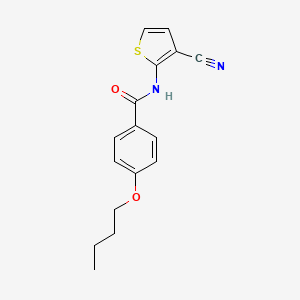
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2844747.png)
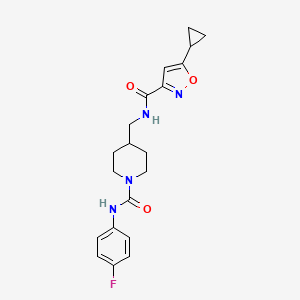
![2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2844749.png)
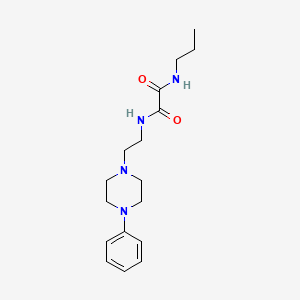
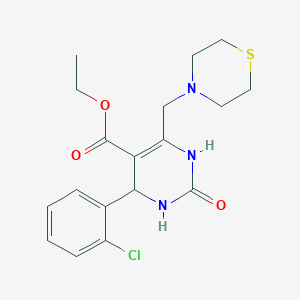
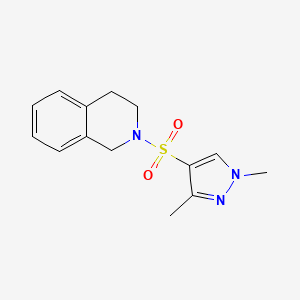
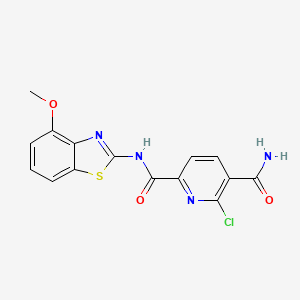
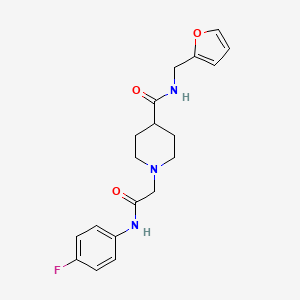

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844760.png)
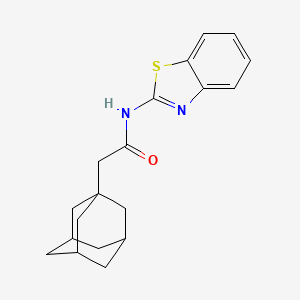
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2844764.png)